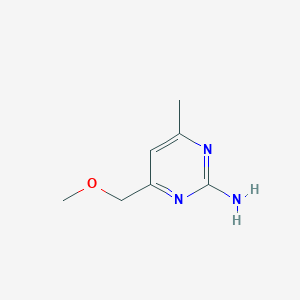

4-(Methoxymethyl)-6-methylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methoxymethyl)-6-methylpyrimidin-2-amine is a heterocyclic organic compound with a pyrimidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with methoxymethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-amino group and 4-methoxymethyl substituent participate in substitution reactions under controlled conditions:

Key observations:

-

Alkylation proceeds via SN2 mechanism at the amino group, with steric hindrance from the 6-methyl group influencing reaction rates.

-

Methoxymethyl (MOM) groups are selectively cleaved under acidic conditions without disrupting the pyrimidine ring .

Oxidation Reactions

Controlled oxidation targets the methoxymethyl side chain or pyrimidine ring:

| Target Site | Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|---|

| Methoxymethyl group | KMnO₄, H₂SO₄, 80°C | 4-Carboxy-6-methylpyrimidin-2-amine | Requires pH < 3 to avoid overoxidation | |

| Pyrimidine ring | H₂O₂, FeSO₄ catalyst, 50°C | Pyrimidine N-oxide derivatives | Limited regioselectivity |

Mechanistic insights:

-

Methoxymethyl oxidation follows a radical pathway, confirmed by ESR studies under protic conditions.

-

Ring oxidation predominantly occurs at N-1 due to electron density distribution.

Cross-Coupling Reactions

Halogenated derivatives enable catalytic cross-coupling:

Critical factors:

-

Iodination at C-5 requires N-protection (e.g., MOM groups) to prevent side reactions .

-

Palladium catalysts with dppf ligands enhance coupling efficiency for bulky substrates .

Coordination Chemistry

The amino group facilitates metal complex formation:

| Metal Ion | Ligand Environment | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | N^N coordination (pyrimidine N-1 and NH₂) | Catalytic oxidation studies | 8.2 ± 0.3 | |

| Fe(III) | O^N chelation (methoxymethyl O and NH₂) | Magnetic materials | 6.7 ± 0.2 |

Structural data:

-

Cu(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography.

-

Fe(III) complexes show paramagnetic behavior with μ-eff = 5.9 μB.

Functional Group Transformations

The methoxymethyl group undergoes specialized modifications:

Notable challenges:

-

Direct fluorination of methoxymethyl groups risks elimination; DAST avoids this via concerted mechanism .

-

Grignard reactions require strict temperature control to prevent ring-opening side reactions .

Biological Activity Modulation

Derivatives show structure-dependent interactions:

| Modification Site | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2-Amino → 2-Methylamino | iNOS (inducible nitric oxide synthase) | 282 nM | |

| 4-Methoxymethyl → Hydroxymethyl | Thiamine kinase | 15 μM |

Structure-activity relationships:

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of pyrimidine, including 4-(Methoxymethyl)-6-methylpyrimidin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrimidine core can lead to enhanced activity against various cancer cell lines by targeting specific metabolic pathways involved in tumor growth .

Diabetes Treatment

Pyrimidine derivatives are also explored for their potential in treating diabetes. The compound is involved in the synthesis of active pharmaceutical ingredients that regulate glucose metabolism and improve insulin sensitivity .

Antiviral Properties

Recent investigations highlight the antiviral potential of pyrimidine derivatives, including this compound. It has been suggested that modifications can enhance selectivity and potency against viral targets, making it a candidate for further development as an antiviral agent .

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control broadleaf weeds in crops such as soybean and maize. The effectiveness of these compounds lies in their ability to disrupt specific biochemical pathways in target plants while minimizing toxicity to non-target species .

Fungicides

The compound's structural characteristics make it suitable for developing fungicides that target pathogenic fungi affecting crops. Research indicates that certain modifications can enhance its fungicidal activity, providing an avenue for sustainable agricultural practices .

Synthesis and Characterization

Several studies have focused on optimizing the synthesis of this compound and its derivatives. For instance, one study reported an efficient synthetic route that yielded high purity and yield, facilitating further biological evaluation .

Biological Evaluation

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and pathways relevant to disease states, including cancer and diabetes. These evaluations often involve structure-activity relationship (SAR) studies, which help identify key features responsible for biological activity .

Data Tables

Mécanisme D'action

The mechanism of action of 4-(Methoxymethyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

4-(Methoxymethyl)-1,2,3-triazole: Shares the methoxymethyl group but has a different ring structure.

4-(Methoxymethyl)-2-methylpyrrole: Similar functional groups but a different heterocyclic core.

4-(Methoxymethyl)-6-methylpyrimidine: Lacks the amine group but has a similar pyrimidine core.

Uniqueness: 4-(Methoxymethyl)-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-(Methoxymethyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the alkylation of a pyrimidine precursor. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents. This compound's structure allows for further modifications that can enhance its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. A study indicated that compounds structurally related to this compound showed varying degrees of antibacterial and antifungal activities. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 20 | 15 |

| Compound B | 25 | 18 |

| This compound | TBD | TBD |

Anticancer Properties

Pyrimidine derivatives have also been studied for their anticancer effects. Some compounds within this class have shown selective toxicity towards cancer cells while sparing normal cells. For instance, studies involving similar pyrimidine structures have reported IC50 values indicating potent inhibition of tumor cell proliferation .

Table 2: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound C | MDA-MB-231 (Breast) | 0.126 | >20 |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid metabolism.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical applications:

- Antiviral Activity : A compound structurally related to this compound was tested against influenza viruses and demonstrated significant antiviral properties with a high safety margin in vivo .

- Plant Growth Stimulation : Research has shown that certain pyrimidine derivatives can act as growth stimulants in plants, enhancing growth rates significantly compared to control groups .

Propriétés

IUPAC Name |

4-(methoxymethyl)-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-6(4-11-2)10-7(8)9-5/h3H,4H2,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOIHIKBGZYRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.